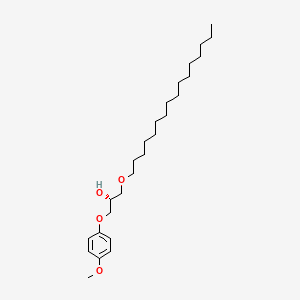

2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is a complex organic compound with a unique structure that includes both hydrophobic and hydrophilic regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- typically involves the reaction of 2-propanol with hexadecyloxy and 4-methoxyphenoxy groups under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: This reaction can reduce the compound to a simpler alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a simpler alcohol.

Scientific Research Applications

Pharmaceuticals

The compound's unique structure makes it suitable for use as a drug delivery agent. Its hydrophobic tail can facilitate the incorporation of hydrophobic drugs into formulations, improving their bioavailability. Recent studies have explored its use in:

- Targeted Drug Delivery : By modifying the surface properties of nanoparticles or liposomes with this compound, researchers aim to enhance the targeting capabilities of drug delivery systems .

- Anticancer Agents : The incorporation of methoxyphenyl groups may enhance the interaction with specific biological targets, potentially leading to improved efficacy in anticancer therapies .

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can function as an effective surfactant:

- Emulsion Stabilization : It can stabilize oil-in-water emulsions, making it valuable in cosmetic formulations and food products .

- Cleaning Agents : Its surfactant properties allow it to be used in various cleaning products where emulsification of oils and dirt is required .

Material Science

In material science, the compound's properties can be exploited in:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased hydrophobicity or thermal stability .

- Coatings : Its ability to modify surface characteristics makes it useful in developing advanced coatings that require specific wetting or adhesion properties .

Case Study 1: Drug Delivery Systems

A study published in the Journal of Organic Chemistry investigated the use of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)- as a component in lipid-based drug delivery systems. The findings indicated that formulations containing this compound exhibited enhanced cellular uptake and improved therapeutic outcomes compared to traditional delivery methods .

Case Study 2: Cosmetic Formulations

Research conducted on the application of this compound in cosmetic emulsions demonstrated its effectiveness in stabilizing formulations containing high oil content. The study showed that products formulated with this compound maintained stability over extended periods and provided superior moisturizing properties to the skin .

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways and affect cellular processes through its hydrophobic and hydrophilic regions.

Comparison with Similar Compounds

Similar Compounds

- 2-Propanol, 1-(hexadecyloxy)-3-(4-hydroxyphenoxy)-

- 2-Propanol, 1-(hexadecyloxy)-3-(4-ethoxyphenoxy)-

Uniqueness

2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)-, also known by its CAS number 156737-65-4, is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C26H46O4 with a molecular weight of approximately 422.64 g/mol. The compound features a hexadecyl ether and a methoxyphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H46O4 |

| Molecular Weight | 422.641 g/mol |

| LogP | 6.9328 |

| PSA | 47.92 |

Biological Activity

The biological activity of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)- can be categorized into several areas based on existing studies:

Antimicrobial Activity

Research indicates that certain alkylphenol derivatives exhibit antimicrobial properties. The presence of the hexadecyl group may enhance the lipophilicity of the compound, potentially improving its ability to disrupt microbial membranes.

The mechanism by which this compound may exert its biological effects is not fully elucidated. However, it is hypothesized that the methoxyphenyl group could interact with cellular receptors or enzymes involved in signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various alkylphenols, noting that longer alkyl chains generally enhance activity against Gram-positive bacteria. This suggests that 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)- may exhibit similar properties due to its hexadecyl group .

- Cytotoxicity Research : In a comparative analysis of phenolic compounds' effects on cancer cell lines, derivatives similar to this compound showed significant cytotoxicity against breast and prostate cancer cells, indicating a potential for further exploration in therapeutic applications .

- Analytical Techniques : Advanced analytical methods such as SIFT-MS have been utilized to study alcohols in biological samples, providing insights into the metabolic pathways involving propanol derivatives . These methods can be adapted to investigate the metabolism of 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)- in vivo.

Q & A

Q. Basic: What are the critical safety considerations when handling 2-Propanol, 1-(hexadecyloxy)-3-(4-methoxyphenoxy)-, (2R)- in laboratory settings?

Methodological Answer:

- Hazard Identification : Based on structurally related compounds (e.g., ethers and propanol derivatives), potential hazards include skin/eye irritation and respiratory sensitization. Use GHS-compliant PPE: nitrile gloves, lab coats, and safety goggles .

- Ventilation : Ensure fume hoods for synthesis steps involving volatile intermediates (e.g., methoxyphenoxy precursors) to avoid inhalation risks .

- Spill Management : Collect solid residues using inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors. Avoid aqueous washing to prevent environmental release .

Q. Basic: What synthetic routes are reported for preparing (2R)-configured propanol derivatives with ether linkages?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation) to establish the (2R) configuration. For example, describes (S)-propranolol synthesis via asymmetric aminolysis, adaptable for methoxyphenoxy groups .

- Etherification Steps : React 2R-configured epoxides (e.g., (2R,3R)-epoxypropanol derivatives) with hexadecyl bromide and 4-methoxyphenol under basic conditions (K₂CO₃/DMF, 60°C) to install ether groups .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, confirmed by [¹H NMR] for ether proton signals (δ 3.5–4.5 ppm) .

Q. Advanced: How can researchers resolve contradictions in stereochemical assignment between NMR and chiral HPLC data?

Methodological Answer:

- Chiral HPLC Validation : Use a Chiralpak® AD-H column (heptane/IPA mobile phase) to compare retention times with a racemic mixture. A single peak confirms enantiopurity .

- NOE NMR Experiments : Perform 2D NOESY to confirm spatial proximity of the hexadecyloxy and methoxyphenoxy groups, correlating with the (2R) configuration .

- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid) to unambiguously assign absolute configuration .

Q. Advanced: What analytical strategies are recommended for detecting impurities in this compound during pharmaceutical development?

Methodological Answer:

- HPLC-MS Profiling : Use a C18 column (ACN/water + 0.1% formic acid) with ESI-MS to identify trace impurities (e.g., dealkylated byproducts). Monitor for m/z corresponding to loss of hexadecyl (Δm/z ~240) or methoxyphenyl (Δm/z ~108) groups .

- Forced Degradation Studies : Expose the compound to heat (40°C, 75% RH) and acidic/oxidative conditions (H₂O₂, HCl) to simulate stability challenges. Compare degradation profiles using USP guidelines .

- Quantitative NMR (qNMR) : Use DSS as an internal standard to quantify impurities at <0.1% w/w, ensuring compliance with ICH Q3A/B thresholds .

Q. Basic: How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxyphenoxy moiety .

- Desiccation : Use silica gel packs in sealed containers to avoid hydrolysis of the ether linkages .

- Stability Monitoring : Perform monthly HPLC assays to track degradation (e.g., oxidation at the propanol hydroxyl group) .

Q. Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs software with atom-based contributions to estimate logP (~5.2), critical for bioavailability studies .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess the hexadecyl chain’s role in cellular uptake .

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict IR and UV-Vis spectra for comparison with experimental data .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxyphenoxy aromatic protons (δ 6.8–7.2 ppm) and hexadecyloxy methylene protons (δ 1.2–1.5 ppm). Use DEPT-135 for tertiary carbon identification .

- FT-IR : Confirm hydroxyl (ν ~3400 cm⁻¹) and ether (ν ~1250 cm⁻¹) functional groups .

- High-Resolution MS (HRMS) : Validate molecular formula (C₂₆H₄₆O₄) with <2 ppm error using ESI+ mode .

Q. Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time for etherification steps (e.g., 30 min at 100°C vs. 12 hrs conventional) with 15–20% yield improvement .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; reports 90% yield using Pd(OAc)₂ with PPh₃ .

- DoE (Design of Experiments) : Apply factorial design to optimize solvent (toluene vs. DMF), temperature, and stoichiometry (hexadecyl bromide:propanol ratio) .

Properties

CAS No. |

156737-65-4 |

|---|---|

Molecular Formula |

C26H46O4 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2R)-1-hexadecoxy-3-(4-methoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C26H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-22-24(27)23-30-26-19-17-25(28-2)18-20-26/h17-20,24,27H,3-16,21-23H2,1-2H3/t24-/m1/s1 |

InChI Key |

XNTHFVKFSCTXNY-XMMPIXPASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COC1=CC=C(C=C1)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.